molecular formula C5H6BrNS B3110986 5-(Bromomethyl)-4-methyl-1,3-thiazole CAS No. 181424-10-2

5-(Bromomethyl)-4-methyl-1,3-thiazole

Cat. No.: B3110986
CAS No.: 181424-10-2
M. Wt: 192.08 g/mol
InChI Key: RJIQVAWENHEGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Bromomethyl)-4-methyl-1,3-thiazole: is a heterocyclic compound containing a thiazole ring substituted with a bromomethyl group at the 5-position and a methyl group at the 4-position. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-4-methyl-1,3-thiazole typically involves the bromomethylation of 4-methyl-1,3-thiazole. One efficient method includes the use of paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) as reagents . This method minimizes the generation of toxic byproducts and provides a high yield of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(Bromomethyl)-4-methyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

    Nucleophilic Substitution: Products include thiazole derivatives with various functional groups replacing the bromomethyl group.

    Oxidation and Reduction: Products include oxidized or reduced thiazole derivatives.

Scientific Research Applications

Chemistry: 5-(Bromomethyl)-4-methyl-1,3-thiazole is used as a building block in organic synthesis, particularly in the synthesis of more complex thiazole derivatives.

Biology and Medicine: Thiazole derivatives, including this compound, have shown potential biological activities such as antimicrobial, antifungal, and anticancer properties .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and dyes.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-4-methyl-1,3-thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to its observed biological effects. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Uniqueness: The presence of the bromomethyl group in 5-(Bromomethyl)-4-methyl-1,3-thiazole imparts unique reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.

Properties

IUPAC Name

5-(bromomethyl)-4-methyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS/c1-4-5(2-6)8-3-7-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIQVAWENHEGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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